1-(4-fluorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole, also known as FBMI, is a benzimidazole derivative that has been synthesized for various scientific research applications. FBMI has been found to have potential therapeutic effects in various diseases due to its unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
α-Glucosidase Inhibitory and Antioxidant Activities
A study by Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives, including those with a 4-fluorobenzyl group, which exhibited significant α-glucosidase inhibitory and antioxidant activities. These derivatives, particularly those containing oxadiazole and thiosemicarbazide, showed notable DPPH and ABTS scavenging activity, highlighting their potential in managing diabetes and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015).
Antifungal Activity
Qu, Li, Xing, and Jiang (2015) reported on benzimidazole derivatives containing a morpholine moiety that demonstrated higher antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum compared to carbendazim. The study highlights the compound's potential as a new class of antifungal agents, with specific derivatives showing excellent activity (Qu, Li, Xing, & Jiang, 2015).
GPR39 Agonists and Kinase Inhibitors
Research by Sato, Huang, Kroeze, and Roth (2016) discovered kinase inhibitors that act as novel GPR39 agonists, with one containing a morpholinomethyl group. These compounds, identified through an unbiased screening approach, were found to be potentiated by zinc in a probe-dependent and pathway-dependent manner, suggesting a new avenue for exploring GPR39-related therapeutic interventions (Sato, Huang, Kroeze, & Roth, 2016).
Synthesis and Crystal Structure Analysis
A study by Banu, Vasundhara, Lamani, Khazi, and Begum (2013) focused on the synthesis and crystal structure analysis of a compound similar to the one , further modified with a morpholinomethyl derivative. This work provided insights into the molecular and supramolecular architecture of such compounds, which is crucial for understanding their interaction mechanisms and potential applications in drug design (Banu et al., 2013).
Antimycobacterial Activity
Yoon, Ali, Wei, Choon, and Ismail (2015) synthesized novel benzimidazoles starting from 4-fluoro-3-nitrobenzoic acid, demonstrating antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The study identified compounds with IC50 values less than 15 µM, indicating their potential in treating tuberculosis (Yoon, Ali, Wei, Choon, & Ismail, 2015).
Eigenschaften
IUPAC Name |
4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXOESUDXXECLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.